molecular formula C15H30ClNO4 B1524930 tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate CAS No. 920264-35-3

tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate

Cat. No. B1524930
CAS RN: 920264-35-3
M. Wt: 323.85 g/mol
InChI Key: RLXCBXSJBGIUND-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate” is a chemical compound with the molecular formula C15H30ClNO4 . It has an average mass of 323.856 Da and a monoisotopic mass of 323.186340 Da . It is also known by its IUPAC name, 2-Methyl-2-propanyl (2-{2-[(6-chlorohexyl)oxy]ethoxy}ethyl)carbamate .


Synthesis Analysis

The synthesis of this compound involves several steps . Firstly, 2-(2-aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate (Boc2O) in an ethanol solution to protect the amino group. Then, the resulting tert-butyl (2-(2-hydroxy)ethyl) carbamate is condensed with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, this compound is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group attached to a tert-butyl group and a 2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl group . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 14 freely rotating bonds .


Chemical Reactions Analysis

The synthesis process of this compound involves several chemical reactions, including the protection of an amino group, a condensation reaction, and a deprotection reaction .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 422.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.7±3.0 kJ/mol and a flash point of 209.3±25.9 °C . Its index of refraction is 1.458, and it has a molar refractivity of 85.2±0.3 cm3 . It also has a polar surface area of 57 Å2 and a polarizability of 33.8±0.5 10-24 cm3 .

Scientific Research Applications

Intermediate in Chemical Synthesis

This compound is used as an intermediate in the synthesis of other chemicals . It’s a crucial component in the production of various compounds due to its unique structure and reactivity.

Synthesis of HaloTag O2 Tobramycin

It’s specifically used as an intermediate in the synthesis of HaloTag O2 Tobramycin . HaloTag is a protein tag that can be covalently linked to a specific HaloTag ligand, which can be a small molecule, protein, or even a synthetic polymer. This makes it a valuable tool in protein research.

Preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine

This compound is used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine . This method successfully prepares 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine with a yield of 11.4%, making it a promising intermediate for the synthesis of a new antibiotic .

Laboratory Chemicals

It’s used in the manufacture of laboratory chemicals . These chemicals are used in various laboratory setups for experiments, research, and development.

Scientific Research and Development

This compound is used in scientific research and development . It’s used in various fields of study, including chemistry, biology, and medicine.

properties

IUPAC Name

tert-butyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30ClNO4/c1-15(2,3)21-14(18)17-9-11-20-13-12-19-10-7-5-4-6-8-16/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXCBXSJBGIUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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